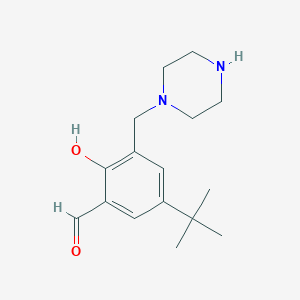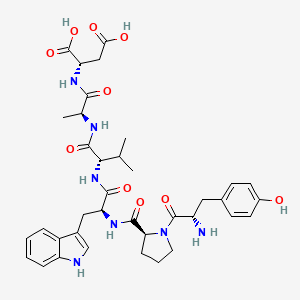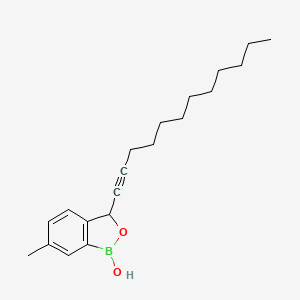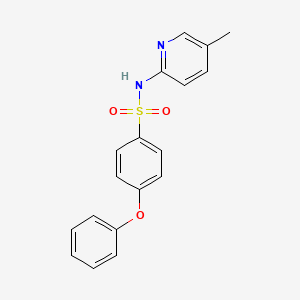
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound. This compound is characterized by the presence of a three-membered oxirane ring, which is substituted with a 2-chlorophenyl group and a 4-fluorophenyl group. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as lead compounds in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- (2R,3R)-3-(2-Bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- (2R,3R)-3-(2-Chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid
Uniqueness
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorophenyl and fluorophenyl groups. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
855251-06-8 |
|---|---|
Fórmula molecular |
C15H10ClFO3 |
Peso molecular |
292.69 g/mol |
Nombre IUPAC |
(2R,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m1/s1 |
Clave InChI |
SNPLDPAJZAMTJV-UKRRQHHQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H]2[C@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)

